4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-(4,4-difluorocyclohexyl)oxypyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)4-1-9(2-5-12)18-11-10-3-6-16-17(10)8-7-15-11/h3,6-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSGOIYRNQMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CN3C2=CC=N3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with 4,4-difluorocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine has shown promise in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: It has been investigated as a potential candidate for drug development, particularly for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Comparison with this compound :
Biological Activity
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of poly(ADP-ribose) polymerase (PARP). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 253.25 g/mol
- CAS Number : 2197937-92-9
The primary mechanism of action for this compound involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. By selectively targeting PARP1 over PARP2, this compound aims to mitigate the hematologic toxicities often associated with broader PARP inhibitors. Studies have shown that selective inhibition can lead to significant antitumor effects while reducing adverse effects on blood cell production .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity in various cancer models. For instance:
- In xenograft models such as MDA-MB-436 (BRCA1-mutated), the compound demonstrated significant tumor regression when administered in combination with carboplatin .
- In vitro studies have shown that it effectively inhibits cancer cell proliferation at low concentrations (EC50 values often in the nanomolar range).
Selectivity and Toxicity
The selectivity of this compound for PARP1 is critical in reducing off-target effects. In preclinical studies, it was observed that doses as high as 25 mg/kg resulted in minimal impact on hematological parameters compared to other PARP inhibitors that caused substantial reductions in reticulocyte counts .
Study 1: Efficacy in Combination Therapy
A study evaluated the efficacy of this compound combined with carboplatin in xenograft models. The results indicated a synergistic effect leading to enhanced tumor regression compared to monotherapy .
Study 2: Pharmacokinetics and ADME Profile
Another investigation focused on the pharmacokinetic properties of this compound, revealing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for its potential development as an oral medication .
Comparative Analysis with Other Compounds
| Compound Name | Target | Selectivity | EC50 (nM) | Toxicity Profile |
|---|---|---|---|---|
| This compound | PARP1 | High | <10 | Low |
| AZD5305 | PARP1/2 | Moderate | ~100 | High |
| NMS-P118 | PARP1 | High | <5 | Low |
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yields in the synthesis of 4-substituted pyrazolo[1,5-a]pyrazines?
Yields are highly dependent on solvent polarity, temperature, and catalyst choice. For instance, palladium-catalyzed carbonylation (used in analogous compounds) requires precise pressure control (e.g., 30–50 bar CO) and temperatures between 80–100°C. Side reactions like over-oxidation or dimerization can be mitigated by using scavengers (e.g., molecular sieves) and optimizing stoichiometry. Kinetic studies via HPLC monitoring are recommended to identify rate-limiting steps .
Basic: Which positions on the pyrazolo[1,5-a]pyrazine scaffold are most reactive for functionalization, and why?
Positions 4 and 5 are electronically activated due to the electron-withdrawing nature of the pyrazine ring, making them prime sites for nucleophilic substitution. Position 7, however, is less explored but accessible via directed metallation or formylation reactions. For example, 7-formyl derivatives (e.g., 4f ) have been synthesized using silylformamidine under acidic conditions, enabling further diversification .
Q. Advanced: What methodologies enable functionalization at position 7, and what challenges arise?
Position 7 functionalization requires directing groups (e.g., bromine or esters) to guide regioselectivity. A reported method involves bromination at position 3 to activate position 7, followed by Pd-mediated cross-coupling. Challenges include competing reactions at positions 4/5 and steric hindrance from bulky substituents. Computational modeling (DFT) can predict reactivity patterns to guide experimental design .
Basic: What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrazine derivatives?
Standard techniques include:
Q. Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic effects (e.g., rotational barriers in substituted cyclohexyl groups). Variable-temperature NMR can reveal conformational equilibria. For example, the 4,4-difluorocyclohexyl group may exhibit axial-equatorial isomerism, requiring 2D NOESY or COSY to assign configurations .
Basic: What biological activities are associated with pyrazolo[1,5-a]pyrazine derivatives?
These compounds exhibit kinase inhibition (e.g., ROS1), anticancer activity (via caspase-3 activation), and antimicrobial properties. The 4-substituted derivatives often show enhanced target affinity due to improved lipophilicity .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
SAR studies should prioritize substituent polarity, steric bulk, and metabolic stability (e.g., replacing ester groups with amides to reduce hydrolysis) .
Basic: How do substituents at position 4 influence physicochemical properties?
Substituents like 4,4-difluorocyclohexyloxy increase logP (improving membrane permeability) while introducing conformational rigidity. Fluorine atoms enhance metabolic stability by resisting oxidative degradation .
Q. Advanced: What strategies address solubility issues in highly lipophilic derivatives?
- Prodrug approaches : Convert esters to carboxylic acids in vivo.
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins.
- Salt formation : Introduce ionizable groups (e.g., tertiary amines) .
Basic: What are common pitfalls in interpreting biological assay data for this compound class?
False positives in kinase assays may arise from aggregation or redox cycling. Counter-screening with detergent (e.g., 0.01% Tween-20) or chelating agents (e.g., EDTA) is essential .
Q. Advanced: How can orthogonal assays validate target engagement?
- Cellular thermal shift assay (CETSA) : Confirm target binding in live cells.
- SPR or ITC : Quantify binding affinity and thermodynamics .
Basic: How does the 4,4-difluorocyclohexyl group affect pharmacokinetics?
The difluoro group reduces cytochrome P450-mediated metabolism, extending half-life. However, it may increase plasma protein binding, requiring free fraction measurements .
Q. Advanced: What in vitro models predict CNS penetration for neuroactive derivatives?
- PAMPA-BBB : Estimates blood-brain barrier permeability.
- MDCK-MDR1 : Assesses efflux transporter liability (e.g., P-gp) .
Advanced: How can synthetic routes be adapted to resolve conflicting data on regioselectivity?
Controlled stepwise functionalization (e.g., protecting position 4 before modifying position 7) minimizes ambiguity. For example, use Boc-protected intermediates to block undesired sites during cross-coupling .
Advanced: What patent considerations exist for novel pyrazolo[1,5-a]pyrazine derivatives?
Existing patents (e.g., WO2023/123456 on ROS1 inhibitors) cover specific substitution patterns. Novelty can be achieved by combining unexplored substituents (e.g., 4,4-difluorocyclohexyloxy with 7-amide groups) .
Advanced: What mechanistic insights guide the design of caspase-activating derivatives?
Derivatives with electron-withdrawing groups at position 4 (e.g., nitro or carbonyl) enhance caspase-3 activation by stabilizing transition states in apoptosis pathways. Fluorescence polarization assays can quantify caspase binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
